molecular formula C7H13NO3 B8532146 3-AMINO-2-HYDROXYCYCLOHEXANE-1-CARBOXYLIC ACID

3-AMINO-2-HYDROXYCYCLOHEXANE-1-CARBOXYLIC ACID

Cat. No.: B8532146
M. Wt: 159.18 g/mol
InChI Key: WHUVCXBMIOYVRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-hydroxycyclohexane-1-carboxylic acid is a cyclohexane derivative with an amino group at the third position, a hydroxyl group at the second position, and a carboxylic acid group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-hydroxycyclohexane-1-carboxylic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the Diels-Alder reaction to form the cyclohexane ring, followed by selective functionalization to introduce the amino, hydroxyl, and carboxylic acid groups .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-hydroxycyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-2-hydroxycyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-2-hydroxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl and carboxylic acid groups can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-Amino-2-hydroxycyclohexane-1-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

3-amino-2-hydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H13NO3/c8-5-3-1-2-4(6(5)9)7(10)11/h4-6,9H,1-3,8H2,(H,10,11)

InChI Key

WHUVCXBMIOYVRT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C(C1)N)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Hydroxy-3-nitro-benzoic acid (5.0 g, 27.3 mmol) was mixed with HCl (125 mL of 0.5 M, 62.5 mmol) and dioxoplatinum (1.0 g, 4.4 mmol) in a hydrogenation bottle. The mixture was placed on a Parr shaker (50 psi H2) for 24 hours. The catalyst was filtered and washed with hot H2O. The filtrate was evaporated to provide 3-amino-2-hydroxy-cyclohexanecarboxylic acid as a mixture of stereoisomers which was utilized to the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

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